N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide

説明

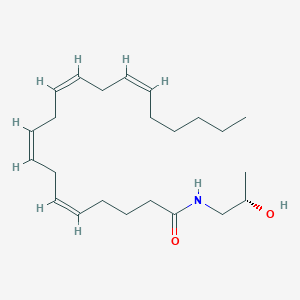

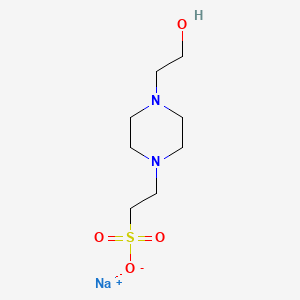

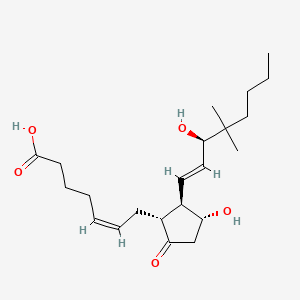

“N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” is a lipid molecule . Its systematic name is "N-(2-hydroxy-2S-methyl-ethyl)-5Z,8Z,11Z,14Z-eicosatetraenoyl amine" .

Synthesis Analysis

The synthesis of “N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” could be related to the fatty acid amides, a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond . This lipid family is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and is frequently referred to as a family of endocannabinoid-related lipids .Molecular Structure Analysis

The exact mass of “N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” is 361.298079 . More detailed structural information is not available from the current search results.科学的研究の応用

Inhibition of Prostaglandin Synthase

N-(4-Hydroxyphenyl)arachidonoylamide (AM404), a derivative of arachidonic acid related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, inhibits arachidonate oxygenation by prostaglandin endoperoxide synthase-1 and -2. This inhibition provides insights into the substrate metabolism and inactivation of prostaglandin synthase (Turman, Kingsley, & Marnett, 2009).

Hydrolysis of Endocannabinoids by Human Leukocytes

Research has shown that human leukocytes can hydrolyze 2-arachidonoyl-glycerol (2-AG), an endocannabinoid, and its metabolites. This hydrolysis is facilitated by a range of enzymes, highlighting the complex biochemical pathways involving compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide (Turcotte et al., 2019).

Pharmacological Modification of Endolipids

Modifications of the structure of endolipids, similar to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, affect their pharmacodynamic and pharmacokinetic properties. This includes changes in cannabinoid receptor affinity and stability against enzymatic hydrolysis (Appendino et al., 2006).

Antiproliferative Effects and Cellular Uptake

Compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide exhibit antiproliferative effects on certain cell types. The study of their uptake and interaction with cellular processes provides valuable insights into their potential therapeutic applications (Snyder et al., 2013).

Selective Inhibition of Enzymes

Certain derivatives of arachidonic acid, related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, have been found to selectively inhibit enzymes like cyclooxygenase and lipoxygenase. This selective inhibition is significant for understanding the therapeutic potential of these compounds in treating various conditions (Miyata et al., 2001).

Involvement in Neurological Processes

Studies have demonstrated the involvement of compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide in neurological processes, such as the modulation of synaptic transmission and neurofibrillary tangles, which are key factors in diseases like Alzheimer's (Shoghi-Jadid et al., 2002).

Antimicrobial Activity

N-6, N-7, and N-9 fatty acids, which are structurally related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, have shown antimicrobial activity against various oral microorganisms. This suggests potential applications in oral health (Huang, George, & Ebersole, 2010).

Pro-Angiogenic Mediator

N-arachidonoyl serine, a compound related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, has been identified as a novel pro-angiogenic mediator. It shows potential in regulating endothelial functions and could have implications in treating diseases related to impaired angiogenesis (Zhang, Maor, Wang, Kunos, & Groopman, 2010).

Agonist-Directed Trafficking

Endocannabinoids like 2-arachidonoyl glycerol, structurally similar to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, demonstrate agonist-directed trafficking of response at CB2 receptors. This adds to the understanding of how these compounds can modulate intracellular effectors (Shoemaker, Ruckle, Mayeux, & Prather, 2005).

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNMZCWZEMNFCR-AQNSPSBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)

![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)

![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)